REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([N+:13](=[O:14])[O-:15])[cH:10][cH:11][c:12]21.[ClH:16]>>[CH2:1]([CH3:2])[N:4]1[CH2:5][CH2:6][c:7]2[cH:8][c:9]([N+:13](=[O:14])[O-:15])[cH:10][cH:11][c:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N1CCc2cc([N+](=O)[O-])ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCN1CCc2cc([N+](=O)[O-])ccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |